molecular formula C5H7ClN4O2S B14286949 5-Chloro-6-hydrazinylpyridine-3-sulfonamide CAS No. 114291-16-6

5-Chloro-6-hydrazinylpyridine-3-sulfonamide

Katalognummer: B14286949
CAS-Nummer: 114291-16-6
Molekulargewicht: 222.65 g/mol
InChI-Schlüssel: INXZWYBAWDNTOT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Chloro-6-hydrazinylpyridine-3-sulfonamide is a chemical compound with the molecular formula C5H7ClN4O2S It is a derivative of pyridine, featuring a sulfonamide group at the 3-position, a hydrazinyl group at the 6-position, and a chlorine atom at the 5-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-hydrazinylpyridine-3-sulfonamide typically involves the following steps:

    Starting Material: The synthesis begins with a pyridine derivative, such as 5-chloro-3-nitropyridine.

    Reduction: The nitro group is reduced to an amino group using a reducing agent like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Hydrazination: The amino group is then converted to a hydrazinyl group by reacting with hydrazine hydrate.

    Sulfonation: Finally, the sulfonamide group is introduced by reacting the compound with a sulfonyl chloride, such as methanesulfonyl chloride, under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Using large-scale reactors to handle the starting materials and reagents.

    Catalysts and Solvents: Employing efficient catalysts and solvents to optimize reaction yields and purity.

    Purification: Implementing purification techniques such as crystallization or chromatography to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

5-Chloro-6-hydrazinylpyridine-3-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The sulfonamide group can be reduced under specific conditions to form sulfinamides or sulfenamides.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or primary amines.

Major Products

The major products formed from these reactions include:

    Azo Compounds: From oxidation of the hydrazinyl group.

    Sulfinamides: From reduction of the sulfonamide group.

    Substituted Pyridines: From nucleophilic substitution of the chlorine atom.

Wissenschaftliche Forschungsanwendungen

5-Chloro-6-hydrazinylpyridine-3-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Biological Studies: The compound is used in studies involving enzyme inhibition and protein binding.

    Materials Science: It serves as a building block for the synthesis of advanced materials, including polymers and coordination complexes.

    Analytical Chemistry: It is utilized as a reagent in various analytical techniques, such as chromatography and spectroscopy.

Wirkmechanismus

The mechanism of action of 5-Chloro-6-hydrazinylpyridine-3-sulfonamide involves:

    Molecular Targets: The compound interacts with specific enzymes or receptors, inhibiting their activity.

    Pathways: It may interfere with metabolic pathways, leading to the disruption of cellular processes.

    Binding: The sulfonamide group binds to the active site of enzymes, while the hydrazinyl group forms hydrogen bonds with surrounding residues.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-Hydrazinylpyridine-3-sulfonamide: Lacks the chlorine atom at the 5-position.

    5-Chloro-3-fluoro-2-hydrazinylpyridine: Contains a fluorine atom instead of a sulfonamide group.

    5-Chloro-4-hydrazinylpyridine-3-sulfonamide: Has the hydrazinyl group at the 4-position instead of the 6-position.

Uniqueness

5-Chloro-6-hydrazinylpyridine-3-sulfonamide is unique due to:

    Structural Features: The combination of a chlorine atom, hydrazinyl group, and sulfonamide group in specific positions.

    Reactivity: Its ability to undergo diverse chemical reactions, making it a versatile intermediate.

    Applications: Its potential in various fields, including medicinal chemistry and materials science, sets it apart from similar compounds.

Eigenschaften

CAS-Nummer

114291-16-6

Molekularformel

C5H7ClN4O2S

Molekulargewicht

222.65 g/mol

IUPAC-Name

5-chloro-6-hydrazinylpyridine-3-sulfonamide

InChI

InChI=1S/C5H7ClN4O2S/c6-4-1-3(13(8,11)12)2-9-5(4)10-7/h1-2H,7H2,(H,9,10)(H2,8,11,12)

InChI-Schlüssel

INXZWYBAWDNTOT-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=NC(=C1Cl)NN)S(=O)(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.